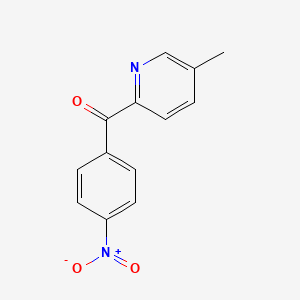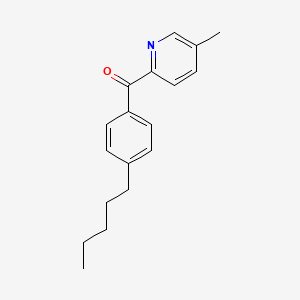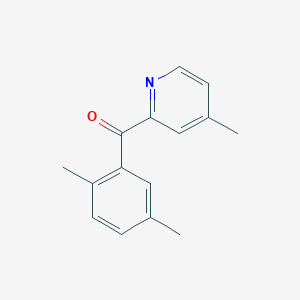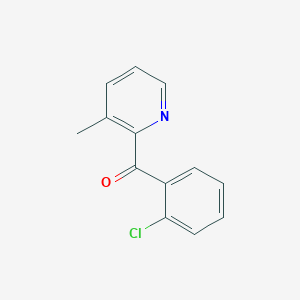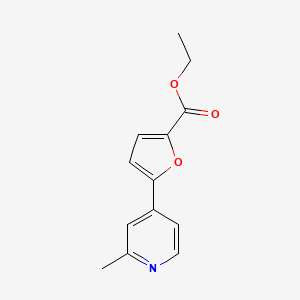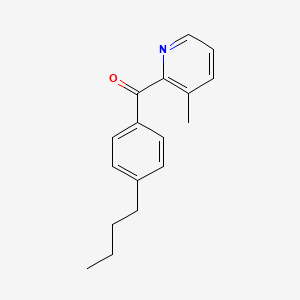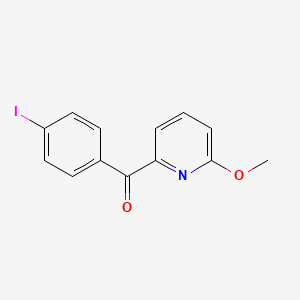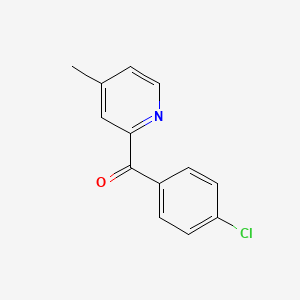
2-(4-Chlorobenzoyl)-4-methylpyridine
Übersicht
Beschreibung
“2-(4-Chlorobenzoyl)-4-methylpyridine” is a compound that is functionally related to a 4-chlorobenzoic acid . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the self-assembly of a flexible ligand Hcbba (2-(4-chlorobenzoyl)benzoic acid) and lanthanide salts, yielding a series of three-dimensional (3D) coordination polymers under hydrothermal conditions .
Molecular Structure Analysis
The molecular structure of this compound is determined by single-crystal X-ray diffraction analyses and characterized by elemental analyses and infrared spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various stages. For instance, 4-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 260.67 g/mol .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Supramolecular Associations
2-(4-Chlorobenzoyl)-4-methylpyridine has been involved in studies exploring hydrogen-bonded supramolecular associations in organic acid–base salts. These studies focus on the crystal structures of complexes assembled from related pyridine compounds with various aromatic carboxylic acids. The compounds exhibit proton transfer to the pyridine N moiety and form supramolecular [R22(8)] heterosynthons, which are further connected via hydrogen bonds to form 1D–3D framework structures. These structures are stabilized by a combination of classical hydrogen bonds and other noncovalent interactions, offering insights into the role of weak and strong noncovalent interactions in crystal packing (Khalib et al., 2014).
Hydrogen Bonding and π-π Interactions
The hydrogen bonding features and π-π interactions of molecular salts and co-crystals formed by related pyridine compounds have been meticulously studied. These structures exhibit characteristic R(2)(2)(8) motifs due to hydrogen bonding between aminopyridinium and carboxylate units, contributing to the understanding of molecular interactions in crystal structures (Waddell et al., 2011).
Electroluminescent Properties and Metal Complexes
Compounds closely related to 2-(4-Chlorobenzoyl)-4-methylpyridine have been studied for their electroluminescent properties. Mono-cyclometalated Pt(II) complexes involving similar pyridine ligands have shown potential in this field, with studies detailing the synthesis and structural characterization of these complexes (Ionkin et al., 2005). Similarly, Co(II) complexes with related pyridine compounds have been synthesized and analyzed for their spectroscopy and magnetic properties, offering insights into the interaction of pyridine ligands with metals (Ahmadi et al., 2011).
Analysis of Weak Interactions in Molecular Aggregates
Detailed studies on the aggregation behavior of isomeric imides and related compounds, including structural analysis and examination of weak interactions such as hydrogen bonding and halogen bonding, have been conducted. These studies contribute to a deeper understanding of molecular behavior and interaction patterns in different chemical contexts (Mocilac et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNDVJSNGVHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



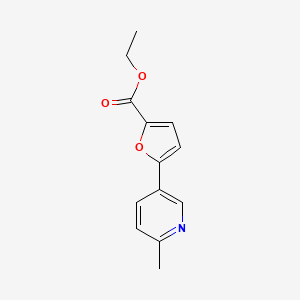


![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
